molecular formula C10H11N3 B13154151 4-Methyl-5-phenyl-3H-pyrazol-3-amine

4-Methyl-5-phenyl-3H-pyrazol-3-amine

Cat. No.: B13154151
M. Wt: 173.21 g/mol
InChI Key: FFTJXDDQHRCRKF-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-3H-pyrazol-3-amine is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound, with its unique substitution pattern, has garnered interest due to its potential bioactivity and utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-phenyl-3H-pyrazol-3-amine can be synthesized through the refluxing of a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This method involves the cyclization of the hydrazine derivative with the carbonyl compound, forming the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-3H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-Methyl-5-phenyl-3H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-3H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-phenyl-3H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-5-phenyl-3H-pyrazol-3-amine

InChI

InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6,10H,11H2,1H3

InChI Key

FFTJXDDQHRCRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC1N)C2=CC=CC=C2

Origin of Product

United States

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